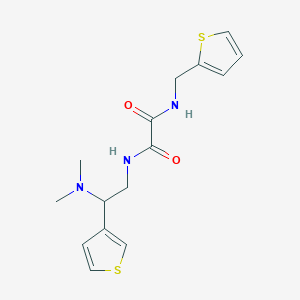
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as DT-010, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxalamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds are often explored in the synthesis of various organic compounds. For example, they are used in the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which leads to the production of various acids and their derivatives (Obydennov et al., 2013). Additionally, these compounds play a role in the synthesis of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines, which have shown binding affinities to cloned 5-HT1A, 5-HT1D alpha, 5-HT1D beta, and D2 receptors (Barf et al., 1996).
Catalysis and Reaction Mechanisms
- These compounds are also involved in catalysis and reaction mechanisms. For instance, in the Goldberg amidation process, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide is an effective catalyst for coupling (hetero)aryl chlorides and amides (De et al., 2017). This demonstrates the utility of these compounds in facilitating complex chemical reactions.
Biological Activity Studies
- In biological studies, these compounds are often used as starting materials or intermediates in the synthesis of other compounds with potential biological activities. For example, they are used in the synthesis of thiazolidinone derivatives, which have been evaluated for antimicrobial activity against various bacterial and fungal strains (Patel et al., 2012). Additionally, they are used in the preparation of Mannich base derivatives, which have been studied for their anti-diabetic and anti-inflammatory activities (Gopi et al., 2018).
Application in Imaging Techniques
- In medical imaging, derivatives of these compounds, such as those containing the N,N-dimethylaminophenyl moiety, have been used in the development of fluorescent probes for detecting metal ions and amino acids in aqueous solutions (Guo et al., 2014). These compounds have shown high selectivity and sensitivity, making them valuable tools in biochemical and medical research.
Eigenschaften
IUPAC Name |
N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-18(2)13(11-5-7-21-10-11)9-17-15(20)14(19)16-8-12-4-3-6-22-12/h3-7,10,13H,8-9H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSYHBLFAAIDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=CS1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(3-methoxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2643994.png)
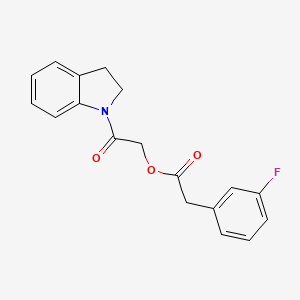
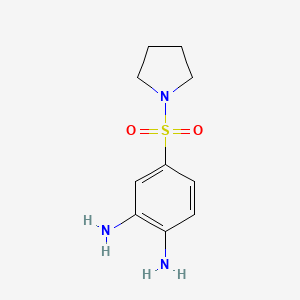
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2643998.png)
![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B2643999.png)

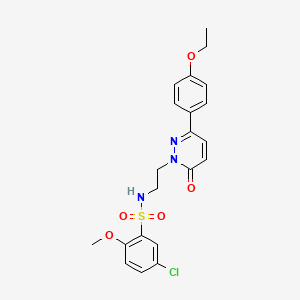

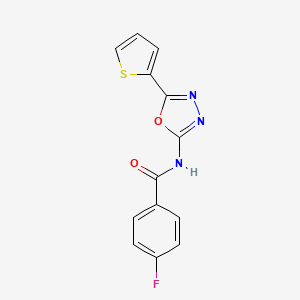

![5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2644009.png)
![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2644010.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2644015.png)
